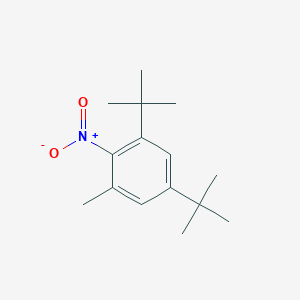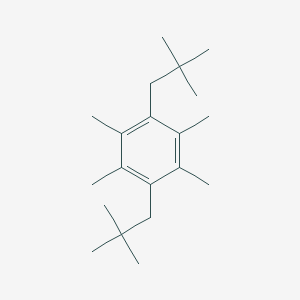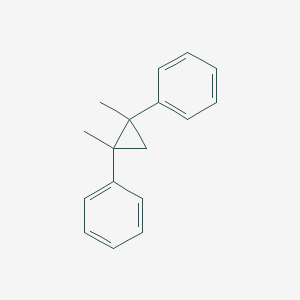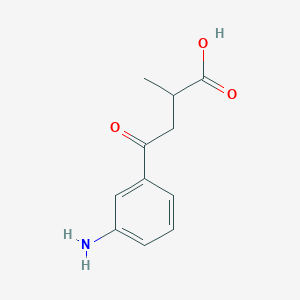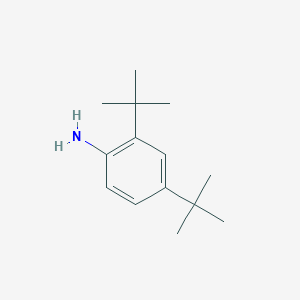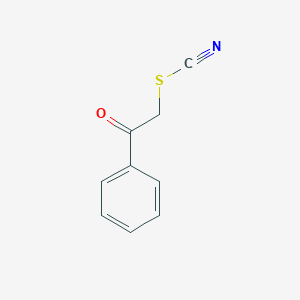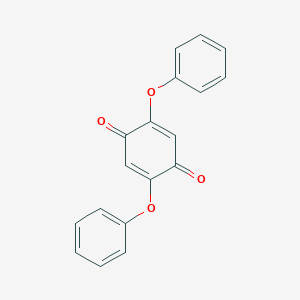
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione, also known as o-Quinone Methide (o-QM), is a highly reactive and versatile compound that has been extensively studied in the field of organic chemistry. It is a cyclic, unsaturated ketone that contains two phenoxyl groups attached to a cyclohexadiene ring. The compound has been found to exhibit a wide range of chemical and biological properties, making it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of o-QM is complex and not fully understood, but it is believed to involve the formation of reactive intermediates that can react with a variety of biological molecules. One proposed mechanism involves the reaction of o-QM with sulfhydryl groups on proteins, leading to the formation of adducts and subsequent changes in protein function.
Biochemical and Physiological Effects:
o-QM has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to have a protective effect against oxidative stress in cells. Additionally, o-QM has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using o-QM in lab experiments is its versatility and reactivity. It can undergo a variety of reactions with different nucleophiles and electrophiles, making it a valuable tool for organic synthesis. However, o-QM is highly reactive and can be difficult to handle, which can present challenges in lab experiments.
Direcciones Futuras
There are numerous future directions for research involving o-QM. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of o-QM, and to develop new methods for its synthesis and purification. Finally, o-QM has potential applications in the field of materials science, and could be used to create new materials with unique properties.
Métodos De Síntesis
The synthesis of o-QM can be achieved through various methods, including the oxidation of phenols and the thermal decomposition of certain organic compounds. One of the most commonly used methods involves the reaction of 2,5-dihydroxybenzoquinone with a base such as potassium carbonate or sodium hydroxide. The resulting product is o-QM, which can be purified and used for further research.
Aplicaciones Científicas De Investigación
O-QM has been extensively studied for its chemical and biological properties, and has found numerous applications in scientific research. It is commonly used as a reactive intermediate in organic synthesis, and has been shown to undergo a variety of reactions with nucleophiles and electrophiles. Additionally, o-QM has been found to have antimicrobial, antitumor, and antioxidant properties, making it a valuable tool for drug discovery and development.
Propiedades
Número CAS |
6307-74-0 |
|---|---|
Nombre del producto |
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C18H12O4 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2,5-diphenoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
Clave InChI |
POLPPRIIPMOISZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
Otros números CAS |
6307-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



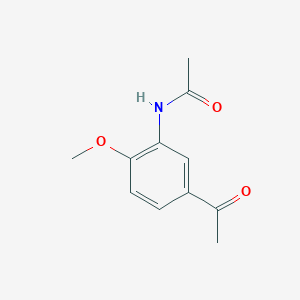
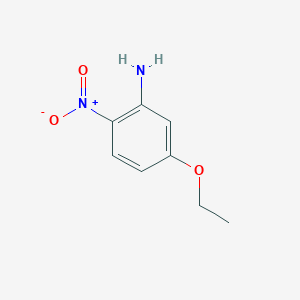
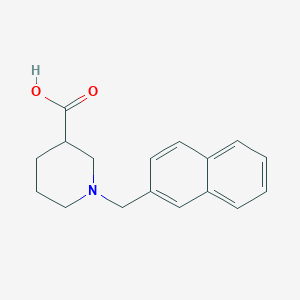
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
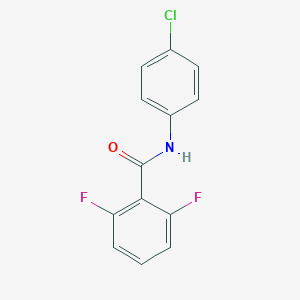
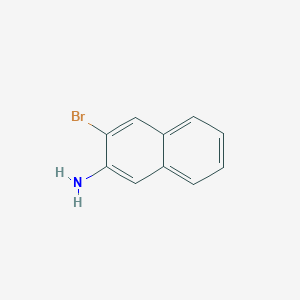
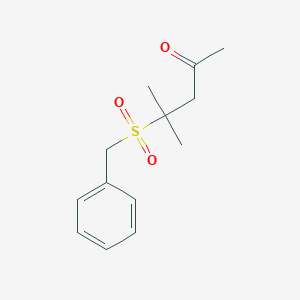
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
